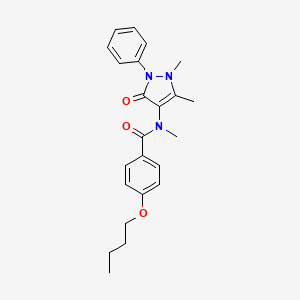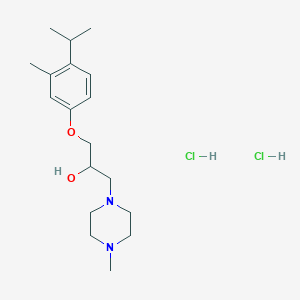![molecular formula C21H18N2O3 B4996476 4-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4996476.png)
4-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate, commonly known as APAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APAP belongs to the family of N-arylbenzamide derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of APAP is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate pain and inflammation. APAP is thought to selectively inhibit the COX-2 isoform, which is upregulated in response to inflammation and is therefore a target for anti-inflammatory drugs.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anticancer effects, APAP has been shown to have a range of other biochemical and physiological effects. Studies have demonstrated that APAP can modulate the activity of various enzymes and signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. APAP has also been shown to have antioxidant properties, with studies demonstrating its ability to scavenge free radicals and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APAP has several advantages for lab experiments, including its high potency and selectivity, as well as its relatively low toxicity. However, one limitation of APAP is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on APAP. One area of interest is the development of more potent and selective APAP derivatives for use as anti-inflammatory and anticancer agents. Another potential direction is the investigation of the mechanism of action of APAP, with the goal of identifying new targets for drug development. Additionally, there is interest in exploring the potential use of APAP as a neuroprotective agent, given its antioxidant properties and potential ability to modulate signaling pathways involved in neurodegeneration.
Métodos De Síntesis
The synthesis of APAP involves the reaction of 4-aminophenyl acetate with 4-nitroaniline in the presence of a catalyst, followed by reduction of the nitro group to an amino group using a reducing agent such as tin (II) chloride. The resulting product is then acetylated using acetic anhydride to yield APAP.
Aplicaciones Científicas De Investigación
APAP has been extensively studied for its potential therapeutic applications. Studies have shown that APAP exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, APAP has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of various cancer cell lines.
Propiedades
IUPAC Name |
[4-[(4-anilinophenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15(24)26-20-13-7-16(8-14-20)21(25)23-19-11-9-18(10-12-19)22-17-5-3-2-4-6-17/h2-14,22H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBKZQWQBBPIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-fluorobenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B4996394.png)
![N-(4-fluorobenzyl)-N'-{[1-(3-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B4996403.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4996409.png)
![2-{[4-(4-methoxyphenoxy)butyl]amino}ethanol](/img/structure/B4996414.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4996431.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]methanamine](/img/structure/B4996434.png)
![6-(2-chlorophenyl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4996446.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4996450.png)
![4-(4-fluorophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4996463.png)
![{4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenoxy}acetic acid](/img/structure/B4996469.png)
![1-[4-(4-methylphenoxy)butyl]-1H-imidazole oxalate](/img/structure/B4996471.png)
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4996495.png)